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Compound of Interest

Compound Name: Dodecanamide, N,N-dipropyl-

Cat. No.: B15387859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dodecanamide,
N,N-dipropyl-, a tertiary amide with potential applications in various fields of chemical and

pharmaceutical research. This document outlines two primary synthetic pathways, complete

with detailed experimental protocols and relevant quantitative data.

Introduction
Dodecanamide, N,N-dipropyl-, also known as N,N-dipropyllauramide, is a tertiary amide

derived from dodecanoic acid (lauric acid) and dipropylamine. Tertiary amides are a significant

class of organic compounds utilized as intermediates in organic synthesis, as well as in the

formulation of various products due to their unique solvent and surfactant properties. This guide

details two robust methods for the laboratory-scale synthesis of this compound: the acylation of

dipropylamine using dodecanoyl chloride, and the direct amidation of dodecanoic acid with

dipropylamine.

Reagent Data
A summary of the key physical and chemical properties of the reagents involved in the

synthesis pathways is provided in Table 1.

Table 1: Properties of Key Reagents
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Reagent
Molar Mass (
g/mol )

Boiling Point
(°C)

Melting Point
(°C)

Density (g/mL)

Dodecanoic Acid 200.32 298.9 44.2 0.880

Thionyl Chloride 118.97 79 -104.5 1.636

Dodecanoyl

Chloride
218.77 145 (10 mmHg) -17 0.915

Dipropylamine 101.19 105-110 -63 0.74

Boron Tribromide 250.52 91.3 -46 2.650

Synthesis Pathways
Two primary pathways for the synthesis of Dodecanamide, N,N-dipropyl- are presented

below.

Pathway 1: Acylation of Dipropylamine with Dodecanoyl
Chloride
This is a classic and efficient two-step method for amide bond formation. The first step involves

the conversion of dodecanoic acid to the more reactive dodecanoyl chloride. The second step

is the nucleophilic acyl substitution reaction of the acyl chloride with dipropylamine.
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Caption: Pathway 1: Synthesis via Dodecanoyl Chloride.
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Step 1: Synthesis of Dodecanoyl Chloride

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser

connected to a gas trap (to neutralize HCl and SO₂ byproducts), add dodecanoic acid (100

g, 0.499 mol).

Slowly add thionyl chloride (71.2 g, 0.599 mol, 1.2 equivalents) to the flask at room

temperature with stirring.

Heat the reaction mixture to 70-80°C and maintain it at this temperature for 2-3 hours, or

until the evolution of gas ceases.

Allow the mixture to cool to room temperature.

Remove the excess thionyl chloride by distillation under reduced pressure.

The resulting crude dodecanoyl chloride can be used directly in the next step or purified by

vacuum distillation.

Step 2: Synthesis of Dodecanamide, N,N-dipropyl-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping

funnel, and a thermometer, dissolve dipropylamine (101.2 g, 1.00 mol, 2.0 equivalents) in

200 mL of a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

Cool the solution to 0-5°C in an ice bath.

Slowly add the crude dodecanoyl chloride (109.4 g, 0.500 mol) dropwise from the dropping

funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.

After the addition is complete, allow the mixture to warm to room temperature and stir for an

additional 2-4 hours.

The reaction mixture will contain the product and dipropylamine hydrochloride salt. Add 100

mL of water to the flask and transfer the mixture to a separatory funnel.

Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100

mL of saturated sodium bicarbonate solution, and 100 mL of brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to yield the crude Dodecanamide, N,N-dipropyl-.

The product can be further purified by vacuum distillation.

Pathway 2: Direct Amidation of Dodecanoic Acid
This method involves the direct reaction of dodecanoic acid and dipropylamine, typically at

elevated temperatures and/or in the presence of a catalyst to facilitate the removal of water,

which drives the reaction to completion.

Dodecanoic Acid

Dodecanamide,
N,N-dipropyl-

  Direct Amidation

Dipropylamine

Catalyst / High Temp.

Water (byproduct)  - H₂O

Click to download full resolution via product page

Caption: Pathway 2: Direct Amidation Reaction.

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus

connected to a reflux condenser, combine dodecanoic acid (100 g, 0.499 mol),

dipropylamine (55.6 g, 0.549 mol, 1.1 equivalents), and a suitable water-immiscible solvent

such as toluene (200 mL).

Add a catalytic amount of a suitable amidation catalyst (e.g., boric acid or a zirconium-based

catalyst).

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-

Stark trap.
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Monitor the reaction progress by measuring the amount of water collected or by techniques

such as TLC or GC. The reaction is typically complete when no more water is evolved.

After the reaction is complete, allow the mixture to cool to room temperature.

Wash the toluene solution with 100 mL of 1 M HCl, followed by 100 mL of saturated sodium

bicarbonate solution, and finally with 100 mL of brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under

reduced pressure.

The resulting crude product can be purified by vacuum distillation.

Quantitative Data
While specific yield and purity data for Dodecanamide, N,N-dipropyl- is not extensively

published, Table 2 provides typical yields for analogous amide synthesis reactions, which can

be used as a benchmark.

Table 2: Expected Yields for Amide Synthesis

Pathway Reaction Type Typical Yield Reference

1
Acyl Chloride with

Amine
> 90%

General Organic

Chemistry Principles

2
Direct Amidation of

Fatty Acids
70-80% [1]

Conclusion
This technical guide has detailed two effective synthetic pathways for the preparation of

Dodecanamide, N,N-dipropyl-. The acyl chloride method (Pathway 1) is generally higher

yielding but involves an additional step and the use of a hazardous reagent (thionyl chloride).

The direct amidation method (Pathway 2) is more atom-economical but may require higher

temperatures and a catalyst to achieve reasonable reaction times and yields. The choice of

method will depend on the specific requirements of the researcher, including scale, available
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equipment, and desired purity. Both protocols provide a solid foundation for the successful

synthesis of this target molecule for further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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